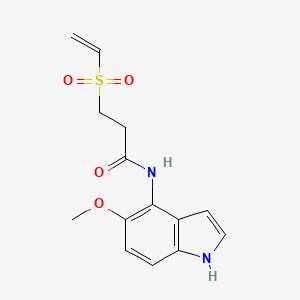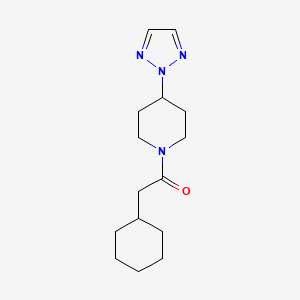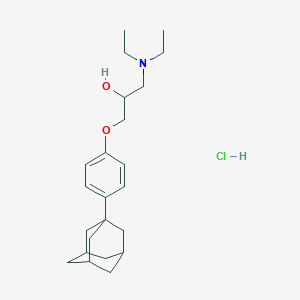
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(diethylamino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(diethylamino)propan-2-ol hydrochloride" is a fascinating compound known for its complex structure and multifaceted applications. Characterized by the adamantane core linked to a phenoxy group, and further modified with a diethylamino propanol moiety, this compound has drawn interest from various scientific fields due to its potential therapeutic benefits and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available adamantan-1-ol and p-bromoanisole.
Formation of the Adamantane-Phenoxy Intermediate: : Under reflux conditions in the presence of a base like potassium carbonate, adamantan-1-ol reacts with p-bromoanisole to form the adamantane-phenoxy intermediate.
Introduction of the Diethylamino Propanol Moiety: : This intermediate then undergoes a nucleophilic substitution with 3-chloro-2-hydroxypropyl diethylamine, using a polar aprotic solvent like DMSO.
Hydrochloride Salt Formation: : The resulting free base is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, large-scale production utilizes high-efficiency reactors and automated systems to maintain reaction conditions. Key steps include:
Continuous monitoring of temperature and pressure to ensure optimal yield.
Use of high-purity reagents to minimize by-product formation.
Implementation of efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can be oxidized under harsh conditions, primarily affecting the adamantane moiety.
Reduction: : Reduction reactions typically target the phenoxy group, converting it into a phenol derivative.
Substitution: : The diethylamino group can participate in nucleophilic substitution reactions, leading to various analogs.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: : Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed from these Reactions
Oxidation: : Adamantanone derivatives.
Reduction: : Phenol analogs.
Substitution: : Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its stability and reactivity make it an ideal candidate for developing new materials.
Biology
In biological research, "1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(diethylamino)propan-2-ol hydrochloride" is investigated for its interaction with cellular receptors, potentially leading to new insights into cellular mechanisms.
Medicine
Medically, the compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, showing promise in treating certain conditions.
Industry
In the industrial sector, the compound is utilized in the development of high-performance materials, including polymers and coatings, due to its stability and robust chemical properties.
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets, such as G-protein-coupled receptors or ion channels. It modulates the activity of these targets, leading to altered cellular responses. The adamantane core contributes to its lipophilicity, enhancing membrane permeability and bioavailability.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, "1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(diethylamino)propan-2-ol hydrochloride" stands out due to the adamantane core, which imparts stability and enhances its interaction with biological targets.
List of Similar Compounds
Amantadine: : Known for its antiviral and antiparkinsonian effects, featuring a similar adamantane core.
Memantine: : Utilized in treating Alzheimer's disease, sharing the adamantane structure.
Rimantadine: : Another antiviral compound with an adamantane moiety.
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(diethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2.ClH/c1-3-24(4-2)15-21(25)16-26-22-7-5-20(6-8-22)23-12-17-9-18(13-23)11-19(10-17)14-23;/h5-8,17-19,21,25H,3-4,9-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOBGMLOXPJYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
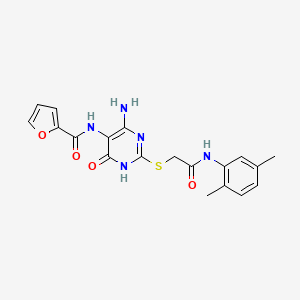
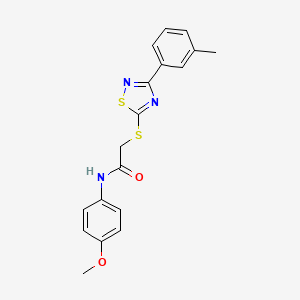
![5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2427043.png)

![N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2427046.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2427048.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide](/img/structure/B2427049.png)
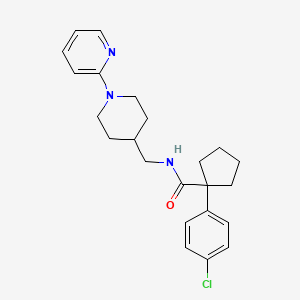
![4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2427051.png)
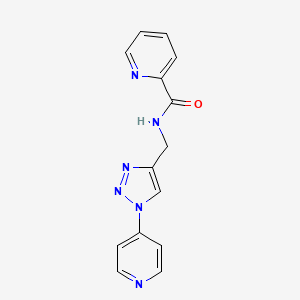
![2-(4-chlorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2427056.png)
